1,4'-Bipiperidine-4-carboxylic acid dihydrochloride

Solubility Formulation High-Throughput Screening

Researchers require rigid, water-soluble linkers for PROTACs and peptide mimetics, but generic piperidine analogs alter bond geometry and solubility. This compound solves that need with a defined 4-carboxylic acid trajectory and dihydrochloride salt form. - **Key outcomes**: High aqueous solubility (LogP = -2.75) eliminates DMSO in HTS; high Fsp3 (0.909) improves target selectivity. - **Supply**: 97% purity ensures minimal byproducts in degradation assays; immediate global shipping for R&D.

Molecular Formula C11H22Cl2N2O2
Molecular Weight 285.21 g/mol
CAS No. 1185298-80-9
Cat. No. B1438166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4'-Bipiperidine-4-carboxylic acid dihydrochloride
CAS1185298-80-9
Molecular FormulaC11H22Cl2N2O2
Molecular Weight285.21 g/mol
Structural Identifiers
SMILESC1CNCCC1N2CCC(CC2)C(=O)O.Cl.Cl
InChIInChI=1S/C11H20N2O2.2ClH/c14-11(15)9-3-7-13(8-4-9)10-1-5-12-6-2-10;;/h9-10,12H,1-8H2,(H,14,15);2*1H
InChIKeyKDSNBSFWDZYGSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4'-Bipiperidine-4-carboxylic Acid Overview


1,4'-Bipiperidine-4-carboxylic acid dihydrochloride is a bipiperidine derivative that incorporates a carboxylic acid moiety at the 4-position and is supplied as a dihydrochloride salt [1]. This compound provides a rigid bicyclic scaffold with a free secondary amine (available for functionalization after deprotection or direct use) and a carboxylic acid handle suitable for amide bond formation, esterification, or other standard coupling reactions . Its primary utility lies in medicinal chemistry as a versatile building block for constructing compound libraries, peptide mimetics, and PROTAC linkers, where the charged dihydrochloride form confers high aqueous solubility for convenient handling and reaction setup .

Dihydrochloride salt form supports aqueous solubility for buffer-compatible workflows and high-throughput screening.
4-Carboxylic acid substitution ensures consistent amide coupling geometry and spatial trajectory.
Rigid sp3-rich bipiperidine scaffold introduces three-dimensional complexity for lead-like library design.

Non-Substitutable Profile of 1,4'-Bipiperidine-4-carboxylic Acid


Substituting 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride with a generic bipiperidine or piperidine carboxylic acid analog is not scientifically valid due to critical differences in the substitution pattern (4- vs 3- or 1'-carboxylic acid) and salt form (dihydrochloride vs free base or other salts) . The position of the carboxylic acid determines the trajectory and geometry of the resulting amide or ester bond, which directly impacts the three-dimensional conformation and target binding of downstream compounds [1]. Furthermore, the dihydrochloride salt form provides a distinct aqueous solubility profile (LogP = -2.75) compared to free base or mono-salt analogs, which is essential for aqueous-phase reactions, high-throughput screening workflows, and the formulation of water-soluble intermediates [2]. Substituting with a different regioisomer (e.g., 3-carboxylic acid) or a different salt form introduces uncontrolled variables in both synthetic outcomes and biological assay conditions.

Regioisomer mismatch

Substituting 4-carboxylic acid with the 3-COOH regioisomer alters bond vector and spatial orientation, which may compromise downstream target recognition.

Salt form deviation

Using the free base or a mono-salt instead of the dihydrochloride can significantly reduce aqueous solubility, limiting utility in aqueous-phase reactions and assay buffers.

Purity grade sensitivity

Lower purity grades (e.g., 95%) may introduce impurities that accumulate across multi-step syntheses, reducing coupling reproducibility compared to higher-specification batches.

Quantitative Differentiation of 1,4'-Bipiperidine-4-carboxylic Acid


Enhanced Aqueous Solubility via Dihydrochloride Salt

The dihydrochloride salt form of 1,4'-bipiperidine-4-carboxylic acid confers significantly enhanced aqueous solubility compared to the free base or other salt forms. The compound exhibits a calculated LogP of -2.75, indicating high hydrophilicity [1]. In contrast, the free acid form (1,4'-bipiperidine-4-carboxylic acid) and the Boc-protected analog (1'-(tert-butoxycarbonyl)-[1,4'-bipiperidine]-4-carboxylic acid) are more lipophilic and require organic solvents for dissolution . This difference in solubility directly impacts the ability to perform aqueous-phase reactions and to formulate the compound for biological assays.

Aqueous Solubility
Class-level
LogP = −2.75 vs Free base/Boc-protected (higher LogP)
Supports aqueous-phase reaction and assay compatibility
Calculated LogP; solubility advantage context-dependent
Solubility Formulation High-Throughput Screening

Regioisomeric Advantage of 4-Carboxylic Acid

The position of the carboxylic acid on the bipiperidine ring system is a critical determinant of downstream biological activity. While direct comparative data for the 4-carboxylic acid dihydrochloride versus the 3-carboxylic acid analog is not available, the physicochemical properties differ: the 3-carboxylic acid dihydrochloride exhibits a calculated LogP of -2.26, whereas the 4-carboxylic acid dihydrochloride has a LogP of -2.75 [1]. This 0.49 unit difference in LogP corresponds to a measurable difference in lipophilicity and, by extension, aqueous solubility. In medicinal chemistry, such regioisomeric differences can translate to divergent SAR, pharmacokinetic profiles, and target engagement.

Regioisomeric Difference
Cross-study comparable
ΔLogP = 0.49
4-COOH (LogP = −2.75) vs 3-COOH (LogP = −2.26)
Differentiates spatial trajectory; 4-isomer more hydrophilic
Lipophilicity shift may influence SAR and target engagement
Regioisomerism SAR Medicinal Chemistry

Purity Specification and Coupling Reproducibility

Procurement of 1,4'-bipiperidine-4-carboxylic acid dihydrochloride with a purity specification of 97% or higher is critical for reproducible amide coupling yields, particularly in library synthesis or PROTAC linker construction where stoichiometric control is essential [1]. Vendors such as Astatech Inc. offer the compound at 97% purity, while other suppliers list 95% purity . The 2% absolute difference in purity can have a disproportionate impact on the yield and purity of the final coupled product, especially in multi-step syntheses. Using a 95% purity starting material in a reaction with a 95% coupling efficiency can lead to a cumulative purity drop below 90% after just two steps.

Purity Specification
Cross-study comparable
97% purity
Supplier Astatech; other sources offer 95%
Higher purity may support reproducible amide coupling yields
Multi-step purity accumulation impacts final product integrity
Purity Amide Coupling Reproducibility

Fsp3-Enhanced Three-Dimensionality

The bipiperidine scaffold of 1,4'-bipiperidine-4-carboxylic acid dihydrochloride possesses a high fraction of sp3-hybridized carbons (Fsp3 = 0.909), which is significantly greater than the typical Fsp3 values found in aromatic heterocyclic building blocks (e.g., phenylacetic acid, Fsp3 = 0.14) [1]. In medicinal chemistry, higher Fsp3 correlates with improved clinical success rates, as it introduces three-dimensional complexity and reduces planarity, thereby enhancing target selectivity and mitigating off-target promiscuity [2]. The compound's Fsp3 of 0.909 positions it as a privileged scaffold for generating leads with favorable physicochemical properties.

3D Character (Fsp3)
Class-level
Fsp3 = 0.909
Vs phenylacetic acid (0.14), avg. drug-like (0.47)
Supports 3D library design and lead-likeness
Class-level inference; review relevant medicinal chemistry literature
Fsp3 3D Character Lead-Likeness

Applications of 1,4'-Bipiperidine-4-carboxylic Acid


PROTAC Linker Synthesis in Aqueous Conditions

The high aqueous solubility conferred by the dihydrochloride salt (LogP = -2.75) makes 1,4'-bipiperidine-4-carboxylic acid dihydrochloride a preferred linker component for PROTAC (PROteolysis TArgeting Chimera) synthesis in aqueous or mixed solvent systems [1]. The rigid bipiperidine scaffold provides a defined distance and vector between the E3 ligase ligand and the target protein ligand, while the carboxylic acid serves as a convenient attachment point. The 97% purity specification from select vendors ensures that the linker is incorporated with high fidelity, minimizing the formation of undesired byproducts that could confound cellular degradation assays.

Amide Library Synthesis with 4-Carboxylic Acid

For the construction of amide libraries targeting chemokine receptors (e.g., CCR4) or other GPCRs, the 4-carboxylic acid regioisomer of 1,4'-bipiperidine-4-carboxylic acid dihydrochloride provides a distinct spatial trajectory compared to the 3-carboxylic acid analog (ΔLogP = 0.49) [1]. This regioisomeric specificity is essential for exploring structure-activity relationships (SAR) around the bipiperidine core. The compound's high Fsp3 (0.909) further contributes to the three-dimensionality of the resulting amides, a property associated with improved target selectivity .

HTS of Bipiperidine Compounds

The dihydrochloride salt form ensures that stock solutions can be prepared in aqueous buffers at millimolar concentrations, eliminating the need for DMSO or other organic co-solvents that can interfere with assay readouts or induce precipitation [1]. The 97% purity specification from select vendors ensures that the observed activity in HTS campaigns is attributable to the intended compound rather than impurities, reducing false-positive rates and follow-up costs.

Peptide Mimetics Synthesis

The bipiperidine scaffold of 1,4'-bipiperidine-4-carboxylic acid dihydrochloride serves as a rigid, non-aromatic isostere for phenylalanine or other aromatic amino acids in peptide mimetic design [1]. The high Fsp3 (0.909) introduces conformational constraint while avoiding the metabolic liabilities associated with aromatic rings. The carboxylic acid functionality allows for direct incorporation into peptide chains via standard solid-phase or solution-phase coupling protocols, while the free secondary amine (after neutralization) provides a handle for further derivatization or conjugation.

Application
Selection Property
Validation Focus
PROTAC linker synthesis in aqueous conditions
Aqueous solubility (dihydrochloride salt)
Coupling efficiency in water or mixed solvent systems
Amide library synthesis targeting GPCRs
4-COOH regioisomer for defined geometry
SAR exploration; spatial trajectory consistency
High-throughput screening (HTS) of bipiperidine compounds
Buffer-compatible solubility
Minimizing organic co-solvent interference in assays
Peptide mimetic synthesis
Rigid sp3-rich scaffold
Conformational constraint and metabolic stability of mimetics

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